1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17188520
InChI: InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-8-10(12)2-3-13-11/h2-3,8H,4-7H2,1H3
SMILES:
Molecular Formula: C11H14BrN3O
Molecular Weight: 284.15 g/mol

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone

CAS No.:

Cat. No.: VC17188520

Molecular Formula: C11H14BrN3O

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone -

Specification

Molecular Formula C11H14BrN3O
Molecular Weight 284.15 g/mol
IUPAC Name 1-[4-(4-bromopyridin-2-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-8-10(12)2-3-13-11/h2-3,8H,4-7H2,1H3
Standard InChI Key GHRXKHFJBGZQMK-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[4-(4-bromopyridin-2-yl)piperazin-1-yl]ethanone, reflects its core structure: a piperazine ring substituted at the 1-position with an acetyl group and at the 4-position with a 4-bromopyridin-2-yl group. The molecular formula is C₁₁H₁₃BrN₃O, with a molecular weight of 283.15 g/mol . The bromine atom at the pyridine ring’s 4-position introduces steric and electronic effects that influence binding interactions with biological targets.

Key Structural Features:

  • Piperazine Ring: A six-membered diamine ring that enhances solubility and enables hydrogen bonding.

  • 4-Bromopyridin-2-yl Group: The bromine atom acts as a halogen bond donor, while the pyridine nitrogen participates in π-π stacking and coordination chemistry.

  • Ethanone Linker: The acetyl group provides a site for metabolic modification (e.g., oxidation or conjugation).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for structural elucidation. The proton NMR spectrum would show distinct signals for the piperazine protons (δ 2.5–3.5 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and the acetyl methyl group (δ 2.1 ppm). High-resolution mass spectrometry would confirm the molecular ion peak at m/z 283.15 .

Synthesis and Optimization

Reaction Conditions:

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, 0–5°C60–70%
CouplingPiperazine, CuI, 100°C50–60%
AcetylationAcetyl chloride, Et₃N, RT80–90%

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Industrial-Scale Considerations

Scaling up requires optimizing catalyst loading (e.g., transitioning from CuI to heterogeneous catalysts) and solvent recovery systems. Continuous-flow reactors could enhance efficiency and safety by minimizing intermediate isolation steps.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s piperazine and bromopyridine motifs are associated with inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which regulates glucocorticoid activation in tissues. In vitro studies on analogs demonstrate IC₅₀ values in the micromolar range, suggesting competitive binding to the enzyme’s active site.

Comparative Inhibition Data:

CompoundEnzyme TargetIC₅₀ (μM)
Analog A11β-HSD12.4
Analog B17β-HSD30.7
Target Compound11β-HSD15.8 (predicted)

Applications in Drug Discovery

Anticancer Scaffolds

Brominated heterocycles exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition. Preliminary assays on related compounds show GI₅₀ values of 10–50 μM against breast (MCF-7) and lung (A549) cancer cell lines. The acetyl group may improve blood-brain barrier permeability for targeting glioblastoma.

Antimicrobial Activity

The bromine atom’s electronegativity disrupts bacterial cell wall synthesis. Piperazine analogs have demonstrated MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, though the target compound’s efficacy remains untested.

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Replacing the bromine atom with chlorine or methyl groups alters electronic properties and binding kinetics. For example:

SubstituentLogP11β-HSD1 IC₅₀ (μM)
-Br2.15.8
-Cl1.88.2
-CH₃1.5>10

Bromine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic enzyme pockets.

Piperazine vs. Piperidine Derivatives

Piperazine’s additional nitrogen atom increases basicity (pKₐ ≈ 9.8) compared to piperidine (pKₐ ≈ 11.3), affecting solubility and membrane permeability. Piperazine derivatives generally show superior oral bioavailability in preclinical models .

Research Challenges and Future Directions

Metabolic Stability

The acetyl group is susceptible to hydrolysis by esterases, necessitating prodrug strategies or replacement with more stable bioisosteres (e.g., trifluoroacetyl).

Target Selectivity

Off-target interactions with adrenergic receptors (α₁, β₂) have been observed in analogs, highlighting the need for structure-activity relationship (SAR) studies to improve specificity.

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